

# characterization of 3-*ido*-1-phenyl-1*H*-pyrazole

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## Compound of Interest

Compound Name: *3-ido-1-phenyl-1H-pyrazole*

Cat. No.: B168794

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## An In-depth Technical Guide on the Characterization of **3-*ido*-1-phenyl-1*H*-pyrazole**

**Executive Summary:** This document provides a comprehensive technical overview of **3-*ido*-1-phenyl-1*H*-pyrazole**, a key heterocyclic intermediate in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and halogenated derivatives such as this serve as versatile building blocks for creating complex molecules through cross-coupling reactions.<sup>[1][2]</sup> This guide details the physicochemical properties, plausible synthetic routes, and in-depth characterization data based on spectroscopic and analytical techniques. It is intended for researchers, chemists, and drug development professionals who utilize pyrazole-based scaffolds in their work.

## Introduction

The pyrazole ring is a five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds.<sup>[1]</sup> Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antinociceptive effects.<sup>[2][3]</sup> **3-*ido*-1-phenyl-1*H*-pyrazole** (CAS No: 141998-90-5) is a significant synthetic intermediate. The presence of the iodo-substituent at the 3-position provides a reactive handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.<sup>[1][4][5]</sup> This allows for the targeted synthesis of novel compounds with potentially enhanced therapeutic efficacy.<sup>[3]</sup>

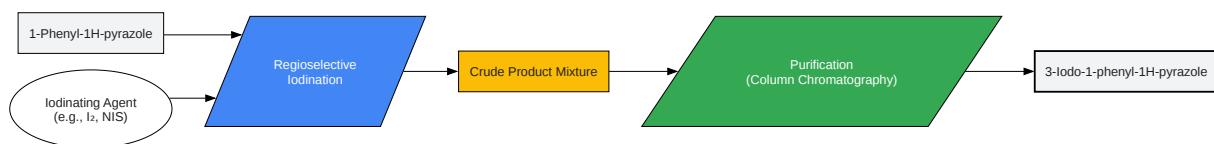
## Physicochemical and Computed Properties

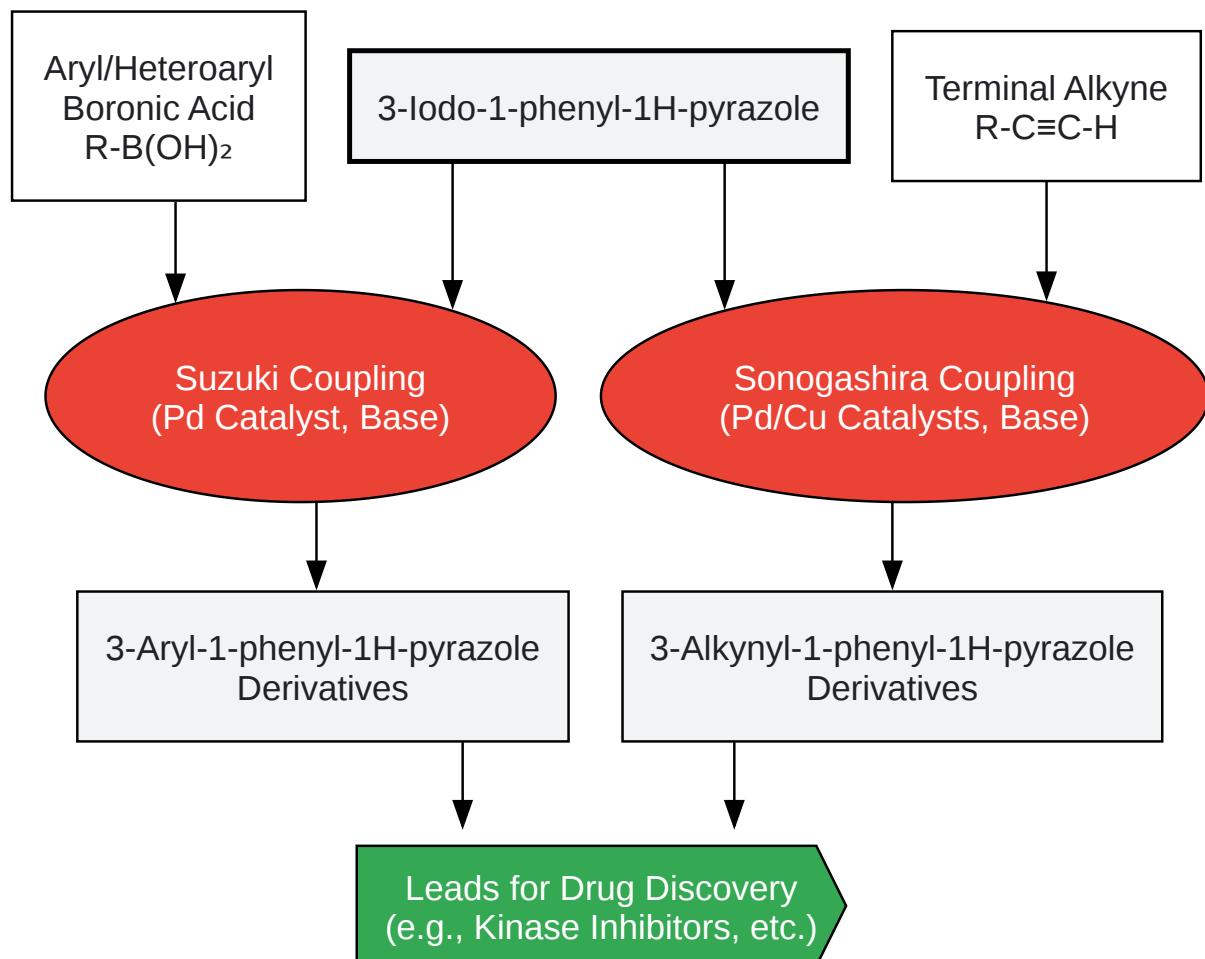
The fundamental properties of **3-*ido*-1-phenyl-1*H*-pyrazole** are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

Property	Value	Reference
CAS Number	141998-90-5	<a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IN <sub>2</sub>	<a href="#">[6]</a>
Molecular Weight	270.07 g/mol	<a href="#">[6]</a>
Monoisotopic Mass	269.96540 Da	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to off-white crystalline solid (inferred)	<a href="#">[3]</a>
XlogP (Computed)	2.6	<a href="#">[6]</a>
InChIKey	RJCCRXXUBFGPBW-UHFFFAOYSA-N	<a href="#">[6]</a>

## Synthesis and Purification

While various methods exist for synthesizing substituted pyrazoles, a common strategy for **3-iodo-1-phenyl-1H-pyrazole** involves the cyclization to form the 1-phenyl-1H-pyrazole core followed by regioselective iodination. The workflow below illustrates a plausible synthetic pathway.





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